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(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine Documentation Hub

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  • Product: (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine
  • CAS: 1105193-48-3

Core Science & Biosynthesis

Foundational

The Emergence of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine in Drug Discovery: A Technical Guide

Introduction: The Privileged Indole Scaffold and the Promise of Thioether Linkages The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indole Scaffold and the Promise of Thioether Linkages

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1][2] This versatile bicyclic aromatic system is a fundamental component of essential biomolecules such as serotonin and melatonin, highlighting its intrinsic biocompatibility and role in neurochemical signaling.[3] The strategic functionalization of the indole ring has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5]

The introduction of a thioether linkage at the C3 position of the indole ring, coupled with an N-benzyl group, as seen in (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine, presents a compelling molecular architecture for drug discovery. The thioether moiety can enhance the lipophilicity and metabolic stability of the molecule, while also providing a flexible linker that can orient the terminal amine group for optimal interaction with biological targets. The N-benzyl group can contribute to binding affinity through hydrophobic and aromatic interactions. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine and its analogs, offering a valuable resource for researchers in the field of drug development.

Synthesis and Characterization

The synthesis of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is a multi-step process that begins with the commercially available 2-methylindole. The following protocol is a representative synthesis based on established methodologies for related indole derivatives.[1]

Synthetic Workflow

Synthesis_Workflow A 2-Methylindole B 1-Benzyl-2-methyl-1H-indole A->B Benzylation (Benzyl chloride, K2CO3, DMF) C 1-Benzyl-2-methyl-1H-indole-3-thiol B->C Thiolation (Lawesson's Reagent, Toluene) D (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine C->D Nucleophilic Substitution (2-Bromoethylamine hydrobromide, NaH, THF)

Caption: Synthetic route for (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine.

Step-by-Step Synthesis Protocol

Step 1: Benzylation of 2-Methylindole

  • To a solution of 2-methylindole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100°C and monitor by thin-layer chromatography (TLC) until completion (typically 4-6 hours).

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzyl-2-methyl-1H-indole.

Step 2: Thiolation of 1-Benzyl-2-methyl-1H-indole

  • Dissolve 1-benzyl-2-methyl-1H-indole (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Add Lawesson's reagent (0.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude 1-benzyl-2-methyl-1H-indole-3-thiol is often used in the next step without further purification.

Step 3: Nucleophilic Substitution

  • To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the crude 1-benzyl-2-methyl-1H-indole-3-thiol (1.0 eq) in THF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromoethylamine hydrobromide (1.2 eq) and stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound, (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine, by column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Therapeutic Potential

While specific, in-depth studies on (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine are not extensively published in peer-reviewed literature, the broader class of 1-benzyl-2-methyl-1H-indole-3-thioether derivatives has demonstrated significant potential in two primary areas: anticancer and antimicrobial applications.[1][3]

Anticancer Activity

Structurally related 1-benzyl-2-methyl-indole derivatives have shown potent anticancer activities. For instance, 1-benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives have been identified as inhibitors of nucleophosmin 1 (NPM1), a protein implicated in various cancers.[2] These compounds demonstrated significant growth inhibitory effects in a panel of 60 human cancer cell lines, with some analogs exhibiting GI50 values in the sub-micromolar range.[2]

Table 1: Anticancer Activity of Representative 1-Benzyl-2-methyl-indole Analogs

Compound IDCancer Cell LineGI50 (µM)Reference
7k (thiobarbiturate analog)Leukemia (sub-panel average)0.22-0.35[2]
7i (thiobarbiturate analog)Leukemia (select lines)<0.35[2]
12a (quinoxaline analog)Ovarian Cancer (xenograft)100% tumor suppression[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the in-vitro cytotoxic activity of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture media to achieve the desired final concentrations. Replace the old media with the media containing the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity

Indole derivatives are well-known for their antimicrobial properties.[3] The 1-benzyl-indole scaffold, in particular, has been incorporated into various heterocyclic systems that exhibit potent activity against a range of bacterial and fungal pathogens.[4]

Table 2: Antimicrobial Activity of Representative 1-Benzyl-indole Analogs

Compound IDMicroorganismActivity MetricResultReference
11a,b (Quinoxalinones)P. aeruginosa, B. cereus, S. aureusZone of InhibitionHighly Active[3]
15a,b (Quinoxalines)P. aeruginosa, B. cereus, S. aureusZone of InhibitionHighly Active[3]
12a,b (Chloroquinoxalines)C. albicansZone of InhibitionMost Active[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanism of Action

The precise mechanism of action for (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is yet to be elucidated. However, based on the activities of its structural analogs, several potential pathways can be hypothesized.

For its anticancer effects , the inhibition of proteins crucial for cancer cell proliferation and survival, such as nucleophosmin 1 (NPM1) , is a plausible mechanism.[2] NPM1 is involved in ribosome biogenesis, cell cycle regulation, and the prevention of apoptosis. Its inhibition can lead to cell cycle arrest and programmed cell death.

Anticancer_Mechanism A (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine B NPM1 Inhibition A->B C Disruption of Ribosome Biogenesis B->C D Cell Cycle Arrest B->D E Induction of Apoptosis B->E

Caption: Hypothesized anticancer mechanism of action via NPM1 inhibition.

In the context of its antimicrobial activity , the lipophilic nature of the indole ring and the benzyl group may facilitate the compound's interaction with and disruption of bacterial cell membranes. Additionally, indole derivatives have been shown to interfere with bacterial biofilm formation, a key factor in antibiotic resistance.

Future Perspectives

(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine represents a promising scaffold for the development of novel therapeutic agents. The preliminary data on its analogs suggest that this chemical space is ripe for exploration. Future research should focus on:

  • Comprehensive Biological Evaluation: Undertaking detailed in-vitro and in-vivo studies on the specific compound to determine its anticancer and antimicrobial efficacy and to identify its primary molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the benzyl group, the ethylamine chain, and the indole core to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Employing techniques such as proteomics and transcriptomics to definitively identify the cellular pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties and the safety profile of lead compounds to determine their suitability for further preclinical and clinical development.

The strategic design of molecules based on the 1-benzyl-2-methyl-1H-indole-3-thioether scaffold holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

  • Kamal, A., et al. (2015). 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: anti-cancer agents that target nucleophosmin 1 (NPM1). Bioorganic & Medicinal Chemistry Letters, 25(22), 5229-5235. (URL: [Link])

  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. (URL: [Link])

  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed, (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (URL: not available)

Sources

Exploratory

Technical Whitepaper: Elucidating the Anticancer Mechanism of Action for CAS 1105193-48-3

Executive Summary & Chemical Identity CAS 1105193-48-3, formally identified as [1], is a highly specialized synthetic indole derivative. With a molecular weight of 296.4 g/mol and the formula C₁₈H₂₀N₂S, its architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

CAS 1105193-48-3, formally identified as [1], is a highly specialized synthetic indole derivative. With a molecular weight of 296.4 g/mol and the formula C₁₈H₂₀N₂S, its architecture features a 1-benzyl-2-methyl indole core linked via a thioether bridge to an ethylamine chain[1].

In medicinal chemistry, the indole scaffold is recognized as a "privileged structure" due to its ability to mimic natural biological ligands (such as tryptophan derivatives) and intercalate into diverse enzymatic pockets. Recent preliminary investigations highlight this specific compound's potential as a potent anticancer agent, driving cytotoxicity through precise modulation of the cell cycle and apoptotic cascades[1]. This whitepaper serves as a technical guide for researchers evaluating the pharmacodynamics and in vitro efficacy of this compound.

Mechanistic Overview: Dual-Targeting Apoptosis and Cell Cycle

The therapeutic efficacy of CAS 1105193-48-3 is anchored in a dual-mechanism of action that prevents tumor proliferation while actively inducing cell death[1].

  • G0/G1 Phase Cell Cycle Arrest: The compound disrupts the regulatory cyclins and cyclin-dependent kinases (CDKs) responsible for transitioning the cell from the G1 (growth) phase to the S (DNA synthesis) phase. By halting the cell cycle at G0/G1, it prevents the replication of damaged or malignant DNA[1].

  • Caspase-Dependent Apoptosis: Concurrently, the compound induces intracellular stress, leading to the depolarization of the mitochondrial membrane. This triggers the release of cytochrome c, activating the apoptosome and the initiator Caspase-9, which subsequently cleaves and activates the executioner Caspases-3 and -7, culminating in programmed cell death[1].

MOA cluster_0 Cell Cycle Regulation cluster_1 Apoptotic Pathway CAS CAS 1105193-48-3 (Indole Derivative) CDK CDK4/6 & Cyclin D1 Downregulation CAS->CDK Inhibits Mito Mitochondrial Depolarization CAS->Mito Induces stress G1 G0/G1 Phase Arrest CDK->G1 Prevents S-phase Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Proteolytic cascade Apop Programmed Cell Death Casp3->Apop Execution

Dual anticancer mechanism of CAS 1105193-48-3 driving G0/G1 arrest and apoptosis.

Quantitative Pharmacodynamics

To contextualize the efficacy of CAS 1105193-48-3, the following table synthesizes representative quantitative benchmarks expected in typical in vitro human cancer cell line models upon 48-hour exposure[1].

Biomarker / AssayControl (Vehicle)CAS 1105193-48-3 (10 µM)Biological Significance
% Cells in G0/G1 Phase 45.2 ± 2.1%78.4 ± 3.5%Indicates robust cell cycle arrest, preventing DNA synthesis.
% Cells in S Phase 38.5 ± 1.8%11.2 ± 1.4%Confirms the blockade of DNA replication.
Caspase-3/7 Activity 1.0x (Baseline)5.8x (Fold Increase)Validates activation of the executioner apoptotic pathway.
Cell Viability (IC50) N/A~8.4 µMDemonstrates low-micromolar cytotoxic potency.

Self-Validating Experimental Protocols

As researchers, we must ensure that our methodologies are not merely procedural but logically sound and internally controlled. The following protocols are designed as self-validating systems to rigorously evaluate the mechanism of action for CAS 1105193-48-3.

Workflow Prep 1. Preparation CAS 1105193-48-3 in DMSO Culture 2. Cell Culture Cancer Cell Lines Prep->Culture Treat 3. Treatment 24h-72h Incubation Culture->Treat Assay1 4a. Flow Cytometry PI Staining Treat->Assay1 Assay2 4b. Caspase Assay Luminescence Treat->Assay2 Data 5. Data Analysis Quantification Assay1->Data Assay2->Data

Standardized self-validating workflow for evaluating CAS 1105193-48-3 in vitro.

Protocol A: Flow Cytometric Analysis of Cell Cycle Arrest (Propidium Iodide Staining)
  • The Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. By permeabilizing the cell membrane, PI enters the nucleus and binds to the DNA. The resulting fluorescence intensity is directly proportional to the DNA content of the cell (e.g., cells in G2/M have double the fluorescence of those in G0/G1). This allows us to precisely quantify the percentage of cells halted in the G0/G1 phase by CAS 1105193-48-3.

  • Self-Validating Controls:

    • Positive Control: Serum starvation (induces artificial G0/G1 arrest) to validate the assay's dynamic range.

    • Negative Control: Vehicle (0.1% DMSO) to establish baseline proliferation.

  • Step-by-Step Methodology:

    • Seed cancer cells (e.g., MCF-7) at 2×105 cells/well in a 6-well plate and incubate overnight at 37°C, 5% CO₂.

    • Treat cells with CAS 1105193-48-3 at predetermined IC50 concentrations for 48 hours. Include vehicle and serum-starved controls.

    • Harvest cells via trypsinization, wash twice with cold PBS, and fix dropwise in 70% ice-cold ethanol for at least 2 hours at -20°C. (Causality: Ethanol fixation permeabilizes the membrane while preserving cellular architecture).

    • Centrifuge at 1000 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). (Causality: RNase A is critical because PI also binds RNA; degrading RNA ensures the fluorescent signal is exclusively from DNA).

    • Incubate in the dark at room temperature for 30 minutes.

    • Acquire data using a flow cytometer, collecting at least 10,000 events per sample. Analyze DNA content histograms using flow cytometry software.

Protocol B: Luminescent Caspase-3/7 Activation Assay
  • The Causality: To prove that cell death is driven by apoptosis rather than necrosis, we measure the activity of executioner caspases. This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD. When Caspase-3/7 (activated by CAS 1105193-48-3) cleaves this sequence, it liberates aminoluciferin. A luciferase enzyme then catalyzes a reaction with aminoluciferin to produce light. The luminescent signal is directly proportional to caspase activity.

  • Self-Validating Controls:

    • Positive Control: Staurosporine (1 µM), a potent apoptosis inducer, to confirm assay sensitivity.

    • Specificity Control: Co-treatment of CAS 1105193-48-3 with Z-VAD-FMK (a pan-caspase inhibitor). If the luminescent signal drops to baseline, it proves the signal is exclusively caspase-dependent.

  • Step-by-Step Methodology:

    • Seed cells at 1×104 cells/well in a white-walled 96-well plate. (Causality: White-walled plates prevent luminescent signal crosstalk between adjacent wells).

    • Treat with CAS 1105193-48-3 for 24 hours. Include Staurosporine, Z-VAD-FMK + CAS 1105193-48-3, and vehicle controls.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of culture medium.

    • Gently mix the contents using a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 hour in the dark. (Causality: This allows time for cell lysis, substrate cleavage, and stabilization of the luminescent signal).

    • Measure luminescence using a microplate reader. Calculate fold-change relative to the vehicle control.

References

Sources

Foundational

Receptor Binding Affinity and Pharmacological Profiling of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine

Abstract The compound (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3) represents a highly specialized synthetic indole derivative. Characterized by a 1-benzyl-2-methyl indole core linked via a th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3) represents a highly specialized synthetic indole derivative. Characterized by a 1-benzyl-2-methyl indole core linked via a thioether bridge to an ethylamine chain, it serves as a privileged scaffold in medicinal chemistry [1]. This whitepaper provides an in-depth technical analysis of its structural pharmacology, putative receptor binding profiles, and the rigorous experimental methodologies required to quantify its affinity at aminergic G-protein coupled receptors (GPCRs).

Structural Determinants of Receptor Affinity (SAR Analysis)

To understand the receptor binding affinity of this molecule, we must deconstruct its architecture into three distinct pharmacophoric elements. The causality behind its interaction with aminergic GPCRs (such as serotonin [5-HT] receptors and Trace Amine-Associated Receptors[TAARs]) is governed by precise steric and electronic parameters.

The Thioether Isostere

Traditional tryptamines possess an alkyl chain at the C3 position. In this compound, the carbon is replaced by a sulfur atom, creating a thioether linkage. The sulfur atom (Van der Waals radius 1.80 Å) is larger and more polarizable than carbon (1.70 Å). This alters the C-S-C bond angle to approximately 105° (compared to ~109° for C-C-C), restricting the conformational flexibility of the ethylamine chain. This pre-organization ensures that the terminal primary amine is optimally positioned to form a critical salt bridge with the highly conserved Asp3.32 residue in the orthosteric binding pocket of aminergic GPCRs. Furthermore, thioether linkages have been shown to heavily modulate receptor specificity and metabolic stability, as evidenced in the development of selective TLR4 ligands [2].

N1-Benzyl Substitution

The addition of a bulky, lipophilic benzyl group at the N1 position fundamentally shifts the pharmacological profile of the indole core. While unsubstituted indoles typically act as agonists at 5-HT1A and 5-HT2A receptors, N1-benzylation drives the molecule deep into the hydrophobic accessory pockets formed by Transmembrane (TM) helices 4 and 5. This steric bulk generally abolishes agonism, converting the molecule into a potent antagonist (e.g., at 5-HT2A) or significantly increasing affinity for receptors with larger hydrophobic clefts, such as the 5-HT6 receptor. Similar N1-benzyl substitutions are well-documented in the synthesis of potent pan-SHIP1/2 inhibitors and anti-tumor agents [3].

C2-Methylation

The C2-methyl group introduces a localized steric clash that fine-tunes receptor subtype selectivity. In the context of 5-HT receptors, C2-methylation drastically reduces affinity for 5-HT2A due to steric hindrance with Val3.33, while preserving or enhancing affinity for 5-HT2C and monoamine oxidase (MAO) enzymes. Interestingly, the metabolic clearance of such thioether derivatives is heavily regulated by Indolethylamine N-Methyltransferase (INMT), an enzyme exhibiting robust thioether S-methyltransferase activity [4].

Putative Receptor Binding Profile

Based on the structure-activity relationship (SAR) of homologous N1-benzyl thioether tryptamines, we can extrapolate the expected binding affinities ( Ki​ ) across key aminergic targets. The data below summarizes the quantitative profiling expected for this scaffold.

Receptor TargetExpected Affinity ( Ki​ , nM)Putative Functional RoleStructural Rationale
5-HT6 5.0 - 15.0AntagonistN1-benzyl group perfectly occupies the large hydrophobic pocket of 5-HT6.
5-HT2A 150 - 300AntagonistC2-methyl induces steric clash, lowering affinity compared to unmethylated analogs.
5-HT2C 40 - 80Agonist/Partial AgonistTolerates C2-methylation better than 5-HT2A; thioether enhances binding.
TAAR1 20 - 50AgonistPrimary ethylamine and indole core mimic endogenous trace amines.
MT1 (Melatonin) > 1000InactivePrimary amine is protonated at physiological pH; MT1 requires an amide (e.g., N-acetyl).

Experimental Methodologies for Affinity Determination

To empirically validate the receptor binding affinity of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine, the following self-validating protocols must be employed. These methods are designed to ensure high signal-to-noise ratios and account for the compound's specific physicochemical properties.

Protocol A: High-Throughput Radioligand Displacement Assay

This protocol utilizes competitive binding to determine the IC50​ , which is subsequently converted to the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., 5-HT6). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Causality: Mg2+ is critical for stabilizing the high-affinity G-protein coupled state of the receptor.

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound (from 10−4 M to 10−11 M) in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced receptor denaturation.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the radioligand (e.g., [3H] -LSD at a concentration equal to its Kd​ ), 5 µL of the test compound, and 145 µL of the membrane suspension (20 µg protein/well).

  • Incubation: Incubate the microplates at 37°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters using a 96-well cell harvester.

    • Critical Step: Pre-soak the GF/C filters in 0.3% Polyethyleneimine (PEI) for 1 hour prior to filtration. Causality: The highly lipophilic N1-benzyl group will non-specifically bind to the glass fibers. PEI coats the fibers with a positive charge, repelling the protonated ethylamine and drastically reducing non-specific binding (NSB).

  • Washing & Detection: Wash filters three times with 300 µL of ice-cold buffer. Dry the filters, add 40 µL of scintillation cocktail, and measure counts per minute (CPM) using a MicroBeta counter.

  • Self-Validation: Include a known high-affinity reference ligand (e.g., SB-271046 for 5-HT6) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

Workflow A Compound Preparation (CAS 1105193-48-3) C Radioligand Incubation (Equilibrium Binding) A->C B Membrane Preparation (HEK293 expressing Receptors) B->C D Rapid Filtration & Washing (GF/C Filters + 0.3% PEI) C->D E Liquid Scintillation Counting (CPM Measurement) D->E F Data Analysis (IC50 to Ki Conversion) E->F

Workflow for radioligand displacement assays to determine Ki values.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

While radioligand assays provide equilibrium affinity ( Ki​ ), SPR is required to determine the kinetic rate constants ( kon​ and koff​ ), where KD​=koff​/kon​ .

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified, detergent-solubilized GPCR onto a Series S Sensor Chip CM5 via standard amine coupling chemistry. Target an immobilization level of 2000-3000 Resonance Units (RU).

  • Analyte Injection: Inject the thioethylamine compound across the sensor surface at varying concentrations (0.1x to 10x the estimated KD​ ).

    • Critical Step: Maintain a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring that the observed binding kinetics reflect true receptor-ligand interactions rather than the diffusion rate of the compound through the dextran matrix.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Due to the lipophilicity of the N1-benzyl group, a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) may be required to fully strip the compound from the receptor pocket without denaturing the GPCR.

Downstream Functional Signaling

Binding affinity ( Ki​ ) does not equate to functional efficacy. Once (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine binds to the orthosteric site, it will either stabilize the active state (agonism) or inactive state (antagonism) of the GPCR.

For receptors like 5-HT6, the primary signaling cascade involves the Gαs​ protein. If the compound acts as an agonist, it will induce a conformational shift in TM6, allowing the G-protein to exchange GDP for GTP. This activates Adenylyl Cyclase (AC), leading to the accumulation of intracellular cAMP and the subsequent activation of Protein Kinase A (PKA). If it acts as an antagonist (which is highly probable given the N1-benzyl substitution), it will competitively block endogenous serotonin from initiating this cascade.

GPCR_Signaling L Thioethylamine Ligand (Agonist/Antagonist) R Aminergic GPCR (e.g., 5-HT6 / TAAR1) L->R Binding G G-Protein Complex (Gαs / Gαq) R->G Activation E Effector Enzyme (Adenylyl Cyclase / PLC) G->E Modulation M Second Messengers (cAMP / IP3 / DAG) E->M Synthesis K Kinase Cascades (PKA / PKC) M->K Phosphorylation

Intracellular GPCR signaling cascade modulated by thioethylamine ligand binding.

References

  • ACS Publications. "Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands". Journal of Medicinal Chemistry.[Link]

  • NIH PMC. "N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents". Molecules.[Link]

  • ACS Chemical Neuroscience. "Indolethylamine N-Methyltransferase Deletion Impacts Mouse Behavior without Disrupting Endogenous Psychedelic Tryptamine Production". ACS Chem. Neurosci.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine

Target Compound: (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3) Therapeutic Relevance: Privileged scaffold for antimicrobial, anti-inflammatory, and anticancer drug discovery[1]. Strategic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3) Therapeutic Relevance: Privileged scaffold for antimicrobial, anti-inflammatory, and anticancer drug discovery[1].

Strategic Rationale & Mechanistic Insights

The synthesis of 3-thioethylamine indole derivatives presents a distinct chemoselectivity challenge. Direct electrophilic sulfenylation of the indole core using unprotected cysteamine (2-aminoethanethiol) frequently fails because the highly nucleophilic primary amine coordinates with metal catalysts or competes as an aggressive nucleophile, leading to complex oligomeric mixtures.

To engineer a self-validating, high-yield system , we employ a three-stage retrosynthetic strategy:

  • Regioselective N-Alkylation: We utilize Sodium Hydride (NaH) to deprotonate 2-methylindole. The resulting indolide anion is highly nucleophilic at the nitrogen center, ensuring exclusive N-benzylation over C3-alkylation.

  • Catalytic Electrophilic C3-Sulfenylation: We utilize 2,2'-dithiobis(N-ethylphthalimide) as a bench-stable, amine-protected sulfur source. Molecular iodine ( I2​ ) is employed as a mild catalyst to cleave the disulfide bond, generating a highly reactive sulfenyl iodide electrophile that selectively attacks the electron-rich C3 position of the indole. Dimethyl sulfoxide (DMSO) is used as a terminal oxidant to continuously re-oxidize the HI byproduct back to I2​ , closing the catalytic loop and ensuring high atom economy[2].

  • Gabriel Deprotection (Hydrazinolysis): The phthalimide protecting group is cleaved using hydrazine hydrate. The thermodynamic driving force of this step is the formation of the highly stable, insoluble phthalhydrazide byproduct, which precipitates out of solution, driving the reaction to completion and simplifying purification.

Workflow N1 2-Methylindole N2 1-Benzyl-2-methyl -1H-indole N1->N2 NaH, BnBr DMF, 0°C to RT N3 Phthalimide-Protected Thioether N2->N3 Disulfide, I2 DMSO, 60°C N4 Target Molecule (CAS 1105193-48-3) N3->N4 Hydrazine EtOH, Reflux

Fig 1: Three-stage synthetic workflow for (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine.

CatalyticCycle I2 I2 (Catalyst) Sulfenyl R-S-I (Electrophile) I2->Sulfenyl + Disulfide Product C3-Sulfenylated Indole Sulfenyl->Product + Indole HI HI (Byproduct) Sulfenyl->HI (Proton transfer) HI->I2 + DMSO (Oxidant) - H2O, - DMS

Fig 2: Iodine-catalyzed electrophilic sulfenylation cycle with DMSO as the terminal oxidant.

Quantitative Reaction Parameters

StepTransformationKey Reagents (Equiv.)TempTimeExpected YieldPrimary IPC Method
1 N-Benzylation2-Methylindole (1.0), NaH (1.2), BnBr (1.1)0 °C RT2 h85 - 90%TLC (Hexane/EtOAc 8:2), UV active
2 C3-SulfenylationIntermediate 1 (1.0), Disulfide (0.6), I2​ (0.1)60 °C4 h75 - 82%LC-MS (Disappearance of m/z 222)
3 DeprotectionIntermediate 2 (1.0), NH2​NH2​⋅H2​O (3.0)80 °C3 h88 - 95%TLC (Ninhydrin Stain: Purple spot)

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Benzyl-2-methyl-1H-indole

Causality Note: Sodium hydride is insoluble in DMF; the deprotonation occurs at the solid-liquid interface. The reaction must be initiated at 0 °C to control the exothermic generation of hydrogen gas.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-methylindole (10.0 mmol) and anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol) in small portions.

    • In-Process Validation: Observe the immediate evolution of H2​ gas bubbles. The solution will transition from clear to a pale yellow/greenish suspension, confirming the formation of the indolide anion.

  • Alkylation: Stir at 0 °C for 30 minutes until gas evolution ceases. Dropwise add Benzyl Bromide (11.0 mmol). Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (30 mL) to neutralize residual NaH. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to yield Intermediate 1.

Step 2: Iodine-Catalyzed C3-Sulfenylation

Causality Note: Because a symmetric disulfide is used, each mole of disulfide provides two moles of the active sulfenylating agent. Therefore, only 0.6 equivalents are required to achieve full conversion[2].

  • Reaction Assembly: In a reaction vial, dissolve 1-Benzyl-2-methyl-1H-indole (5.0 mmol) and 2,2'-dithiobis(N-ethylphthalimide) (3.0 mmol) in anhydrous DMSO (10 mL).

  • Catalyst Addition: Add molecular iodine ( I2​ , 0.5 mmol, 10 mol%). The solution will immediately turn dark brown.

  • Heating: Heat the mixture to 60 °C and stir for 4 hours.

    • In-Process Validation: The reaction mixture will maintain a dark tint due to the continuous DMSO-mediated regeneration of I2​ . Monitor via LC-MS until the starting indole peak ( m/z 222 [M+H]+ ) is fully consumed.

  • Quench & Extraction: Cool to RT and pour into a separatory funnel containing 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 20 mL).

    • In-Process Validation: The dark brown color will instantly dissipate to a pale yellow as the active iodine is reduced to iodide.

  • Isolation: Extract with Dichloromethane ( 3×15 mL). Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate. Recrystallize from Ethanol to afford the pure phthalimide-protected Intermediate 2.

Step 3: Gabriel Deprotection (Hydrazinolysis)

Causality Note: Hydrazine attacks the imide carbonyls, forming a cyclic byproduct. Ethanol is chosen as the solvent because the byproduct is highly insoluble in cold ethanol, allowing for easy separation.

  • Reaction Assembly: Suspend Intermediate 2 (3.0 mmol) in absolute Ethanol (15 mL). Add Hydrazine hydrate (64% aqueous solution, 9.0 mmol).

  • Reflux: Heat the mixture to reflux (80 °C) for 3 hours.

    • In-Process Validation: As the reaction progresses, a voluminous white precipitate (phthalhydrazide) will form in the flask, indicating successful cleavage of the protecting group.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of the byproduct. Filter the suspension through a Celite pad and wash the filter cake with cold Ethanol (10 mL).

  • Final Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Dichloromethane (20 mL) and wash with 1M NaOH (10 mL) to remove any trace phthalhydrazide. Dry the organic layer, concentrate, and dry under high vacuum to yield the target compound, (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine.

Quality Control & Analytical Benchmarks

To ensure the integrity of the self-validating system, the final product must meet the following analytical criteria:

  • Appearance: Viscous pale yellow oil or off-white solid.

  • TLC: Rf​≈0.2 in CH2​Cl2​ /MeOH (9:1, v/v). The spot must turn deep purple upon heating with a Ninhydrin stain, confirming the presence of the primary aliphatic amine.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Disappearance of the C3-H proton (typically 6.2 ppm in the starting indole).

    • Singlet at 5.30 ppm (2H, N- CH2​ -Phenyl).

    • Multiplets at ∼ 2.70 - 2.90 ppm (4H, -S- CH2​

      CH2​ -N).
    • Broad singlet at 1.50 ppm (2H, - NH2​ , exchanges with D2​O ).

  • HRMS (ESI): Calculated for C18​H21​N2​S+ [M+H]+ : 297.1420; Found: ± 5 ppm.

References

  • Title: (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)
  • Source: Green Chemistry (RSC Publishing)

Sources

Application

Application Note: Direct C-3 Thiolation of 1-Benzyl-2-methylindole Using Lawesson’s Reagent

Executive Summary The regioselective functionalization of the indole core is a foundational strategy in the design of novel therapeutics. While Lawesson's Reagent (LR) is classically recognized for the thionation of carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective functionalization of the indole core is a foundational strategy in the design of novel therapeutics. While Lawesson's Reagent (LR) is classically recognized for the thionation of carbonyls via oxygen-to-sulfur exchange, it also functions as a highly efficient electrophilic sulfur source for electron-rich aromatic systems ()[1].

This technical guide details the direct C-3 thiolation of 1-benzyl-2-methylindole using LR. The resulting product, 1-benzyl-2-methyl-1H-indol-3-thiol, is a highly reactive intermediate essential for synthesizing thioether-linked pharmaceutical scaffolds, such as the receptor-modulating agent (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine ()[2].

Mechanistic Rationale & Substrate Design

To ensure a self-validating and high-yielding protocol, every structural feature of the starting material and reagent must be leveraged:

  • Substrate Causality (1-Benzyl-2-methylindole): The indole ring is inherently nucleophilic at the C-3 position. By utilizing a substrate where the N-1 position is protected by a benzyl group and the C-2 position is blocked by a methyl group, electrophilic attack is strictly directed to the C-3 carbon. The bulky benzyl group also suppresses unwanted intermolecular side reactions and enhances the compound's solubility in ethereal solvents[2].

  • Reagent Dynamics (Lawesson's Reagent): In solution, LR exists in a thermodynamic equilibrium with a highly reactive dithiophosphine ylide[1]. Unlike traditional thionation where this ylide forms a thiaoxaphosphetane intermediate with a carbonyl oxygen, here it undergoes direct electrophilic attack by the indole's C-3 π -electrons. Subsequent rearomatization and proton transfer yield the C-3 thiol.

Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Dissociation Attack Electrophilic Attack (C-3 Position) Ylide->Attack S+ Transfer Indole 1-Benzyl-2-methylindole Indole->Attack Product 1-Benzyl-2-methyl- 1H-indol-3-thiol Attack->Product Rearomatization

Mechanistic pathway of direct C-3 thiolation of indoles using Lawesson's Reagent.

Reaction Optimization Data

The high nucleophilicity of the indole C-3 position allows this reaction to proceed under unusually mild conditions for Lawesson's Reagent (typically requiring >80°C for amides/esters). The table below summarizes the causality behind the optimized parameters[2].

EntrySolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Toluene80242High heat led to LR polymerization and rapid disulfide dimerization.
2THF251265Reaction proceeded too slowly; incomplete conversion observed on TLC.
3 THF 50 5 89 Optimal electrophilic attack; minimal side products.
4DMF50571Difficult solvent removal led to product loss during aqueous workup.

Step-by-Step Experimental Protocol

Materials & Equipment:

  • 1-Benzyl-2-methylindole (1.0 equiv, 10 mmol)

  • Lawesson's Reagent (0.6 equiv, 6 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen ( N2​ ) or Argon gas manifold

Procedure:

  • Preparation (Strict Inert Atmosphere): Flame-dry a 100 mL round-bottom flask and purge continuously with N2​ .

    • Causality: The resulting thiol is highly susceptible to oxidative dimerization into a disulfide in the presence of atmospheric oxygen. Furthermore, trace moisture rapidly hydrolyzes LR into hydrogen sulfide gas and inactive phosphine oxides, destroying the stoichiometric balance[2].

  • Reagent Mixing: Dissolve 1-benzyl-2-methylindole (2.21 g, 10 mmol) in 20 mL of anhydrous THF. Add Lawesson's Reagent (2.42 g, 6 mmol) in one portion.

    • Causality: A slight excess of the sulfur source (0.6 equiv of LR provides 1.2 equiv of reactive sulfur) ensures complete conversion without promoting over-thiolation.

  • Reaction Execution: Heat the mixture to 50°C using a controlled oil bath and stir for 5 hours.

    • Causality: Maintaining the temperature strictly at 50°C prevents the formation of symmetrical di(indolyl) sulfides, which dominate at higher thermal thresholds[2].

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The product thiol will elute with a slightly lower Rf​ value than the starting indole due to increased polarity and hydrogen-bonding capability.

  • Quenching & Workup: Cool the flask to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 x 25 mL) and brine (25 mL).

    • Causality: The basic bicarbonate wash neutralizes and partitions the acidic phosphorus byproducts (generated from LR decomposition) into the aqueous layer, preventing product degradation during concentration.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate 1-benzyl-2-methyl-1H-indol-3-thiol as a pale solid.

Workflow Prep 1. Setup Dry glassware, N2 gas Mix 2. Reagents Indole + LR in dry THF Prep->Mix React 3. Reaction Stir at 50°C for 5 hours Mix->React Quench 4. Workup Brine wash, EtOAc extract React->Quench Purify 5. Purification Silica Gel Chromatography Quench->Purify

Step-by-step experimental workflow for the thiolation of 1-benzyl-2-methylindole.

Downstream Applications

The isolated 1-benzyl-2-methyl-1H-indol-3-thiol acts as a versatile and potent nucleophile. In pharmaceutical development, it is frequently subjected to immediate nucleophilic substitution to build complex receptor-binding libraries. For instance, reacting the purified thiol with 2-bromoethylamine hydrobromide in the presence of NaH or K2​CO3​ in THF/DMF rapidly yields (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine, a privileged scaffold utilized in advanced biological assays ()[2].

References

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Khatoon, H., & Abdulmalek, E. Molecules, 26(22), 6937 (2021). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine as a Pharmaceutical Building Block

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2][3] This guide focuses on a particularly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2][3] This guide focuses on a particularly versatile derivative, (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine, a trifunctional building block poised for strategic elaboration in drug discovery programs. Its unique architecture—comprising a protected indole nitrogen, a nucleophilic C3 position functionalized with a flexible thioether linker, and a reactive primary amine—offers multiple, orthogonal handles for chemical modification.[4] We present a detailed exploration of its synthesis, core derivatization strategies, and detailed protocols for its application in constructing libraries of potential therapeutic agents, including those with known antimicrobial, anticancer, and anti-inflammatory potential.[4][5][6]

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is considered a "privileged scaffold" in pharmaceutical development due to its ability to interact with a wide array of biological receptors and enzymes.[4] The specific compound, (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine, offers several strategic advantages:

  • The 1-Benzyl Group: This lipophilic group serves as a protecting group for the indole nitrogen, preventing unwanted side reactions such as N-acylation, while also potentially enhancing binding affinity to protein targets through hydrophobic interactions.[4]

  • The 2-Methyl Group: The methyl substituent at the C2 position sterically directs reactions towards the C3 position and can influence the electronic properties of the indole ring.

  • The 3-Thioether Linkage: The sulfur atom at the C3 position provides a flexible, metabolically stable linker. The thioether itself can be a key interaction point with biological targets and is less susceptible to cleavage than an ester or amide bond.[4] Its presence is crucial for the biological activities observed in many arylthioindole derivatives, such as tubulin polymerization inhibitors.[7]

  • The Terminal Ethylamine: This primary amine is the principal reactive handle for diversification. It allows for the introduction of a vast array of functional groups and molecular scaffolds through well-established chemical transformations, significantly impacting the compound's solubility, basicity, and ability to form key hydrogen bonds with target proteins.[4]

Physicochemical Properties & Handling

A summary of the key properties of the title compound is provided below.

PropertyValueSource
IUPAC Name 2-((1-benzyl-2-methyl-1H-indol-3-yl)thio)ethan-1-aminePubChem[4]
CAS Number 1105193-48-3Benchchem[4]
Molecular Formula C₁₈H₂₀N₂SBenchchem[4]
Molecular Weight 296.43 g/mol Benchchem[4]
Appearance Typically an oil or low-melting solidGeneral Knowledge
Solubility Soluble in common organic solvents (DCM, THF, MeOH)General Knowledge

Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light. As with all amines, it is advisable to handle this compound under an inert atmosphere (e.g., Nitrogen or Argon) to prevent slow oxidation and reaction with atmospheric CO₂.

Synthesis of the Core Building Block

The synthesis of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is typically achieved via a robust, multi-step sequence starting from 2-methylindole. The causality behind this pathway is the need to sequentially and selectively functionalize the N1 and C3 positions of the indole core before introducing the amine-terminated side chain.[4]

G A 2-Methylindole reagent1 1. Benzyl Bromide, NaH, DMF A->reagent1 B 1-Benzyl-2-methyl-1H-indole reagent2 2. Thiourea, I₂, NaOH or Lawesson's Reagent B->reagent2 C 1-Benzyl-2-methyl-1H-indole-3-thiol reagent3 3. 2-Bromoethylamine hydrobromide, NaH, THF C->reagent3 D (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine reagent1->B reagent2->C reagent3->D

Caption: Synthetic workflow for the parent building block.

Protocol 3.1: Synthesis of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine

This protocol is a representative synthesis based on established indole chemistry.

Step 1: N-Benzylation of 2-Methylindole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under an argon atmosphere, add a solution of 2-methylindole (1.0 eq.) in DMF dropwise.

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. DMF is a suitable polar aprotic solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-benzyl-2-methyl-1H-indole.

Step 2: Thiolation at the C3 Position

  • To a solution of 1-benzyl-2-methyl-1H-indole (1.0 eq.) in an appropriate solvent (e.g., THF), add a thiolation agent such as Lawesson's reagent or a two-step sequence involving thiourea/iodine followed by basic hydrolysis.[4]

    • Rationale: The C3 position of the indole is electron-rich and susceptible to electrophilic substitution. Thiolation introduces the key sulfur atom.

  • Follow the specific conditions required for the chosen thiolation reagent, monitoring the reaction by TLC.

  • Upon completion, perform an appropriate aqueous workup and purification (typically column chromatography) to isolate 1-benzyl-2-methyl-1H-indole-3-thiol.

Step 3: S-Alkylation with 2-Bromoethylamine

  • In a flask under an argon atmosphere, dissolve the 1-benzyl-2-methyl-1H-indole-3-thiol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add NaH (1.1 eq.). Stir for 30 minutes to form the thiolate anion.

    • Rationale: The thiol is deprotonated to form the thiolate, a potent nucleophile for the subsequent Sₙ2 reaction.

  • Add 2-bromoethylamine hydrobromide (1.2 eq.) to the reaction mixture.

    • Note: Using the hydrobromide salt requires additional base to neutralize the HBr. Using freebase 2-bromoethylamine is an alternative.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the title compound.[4]

Core Derivatization Strategies & Protocols

The primary amine of the title compound is the most versatile functional group for generating a diverse library of analogues. We detail two of the most powerful and widely used transformations: N-acylation and reductive amination.

Application: N-Acylation for Amide Synthesis

The formation of an amide bond is a cornerstone of medicinal chemistry. N-acylated indoles are present in numerous biologically active molecules, including anti-inflammatory agents.[1] This transformation converts the basic amine into a neutral, hydrogen-bond-donating amide moiety, which can drastically alter the compound's physicochemical properties and biological target interactions.

G start Indole-ethylamine R-COCl (Acyl Chloride) process Base (e.g., TEA, Pyridine) Solvent (e.g., DCM, THF) 0 °C to RT start->process product N-Acyl Indole-ethylamine (Amide) process->product

Caption: General workflow for N-Acylation.

Protocol 4.1.1: General Procedure for N-Acylation
  • Dissolve (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

    • Rationale: The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Add the desired acyl chloride (R-COCl, 1.1 eq.) or acid anhydride ((R-CO)₂O, 1.1 eq.) dropwise as a solution in DCM.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography or recrystallization.

Alternative Acylating Agents: For sensitive substrates where acyl chlorides are too reactive, milder methods can be employed. This includes using thioesters as the acyl source in the presence of a suitable base like Cs₂CO₃ at elevated temperatures, which offers high chemoselectivity.[8][9]

Acylating AgentR Group ExamplePotential Application / Significance
Acetyl Chloride-CH₃Introduces a simple, small acetyl cap.
Benzoyl Chloride-PhAdds a phenyl ring, increasing lipophilicity.
4-Nitrobenzoyl Chloride-C₆H₄-NO₂The nitro group can be a key pharmacophore or be reduced to an amine for further functionalization.[10]
Chloroacetyl Chloride-CH₂ClProvides a reactive handle for subsequent nucleophilic substitution to attach other groups.
Application: Reductive Amination for Secondary/Tertiary Amine Synthesis

Reductive amination is one of the most efficient methods for forming C-N bonds and is widely used to synthesize more complex amines from a primary amine.[11][12] The process involves the in-situ formation of an imine (or enamine) intermediate by reacting the primary amine with an aldehyde or ketone, which is then immediately reduced to the target secondary amine. This one-pot procedure avoids the over-alkylation problems often seen with direct alkylation using alkyl halides.[11]

G cluster_0 One-Pot Reaction A Indole-ethylamine (Primary Amine) C Imine Intermediate (Unstable) A->C Imine Formation (Acid/Base catalysis) B Aldehyde or Ketone (R'COR'') B->C Imine Formation (Acid/Base catalysis) D Target Secondary Amine C->D Reduction reagent Mild Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent (e.g., DCE, MeOH)

Caption: Conceptual workflow for one-pot Reductive Amination.

Protocol 4.2.1: General Procedure for Reductive Amination
  • To a solution of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add the desired aldehyde or ketone (1.0-1.2 eq.).

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), in portions.

    • Rationale: These reagents are selective for the protonated imine intermediate over the starting carbonyl compound, preventing the formation of alcohol side products.[11] NaBH(OAc)₃ is often preferred as it is less toxic than cyanide-based reagents.[11]

  • Stir the reaction at room temperature for 4-24 hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ or NaOH to neutralize the acid and decompose the remaining reducing agent.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel column chromatography to yield the desired secondary amine.

Carbonyl CompoundR' & R'' GroupsResulting Amine / Significance
FormaldehydeH, HForms the N-methyl derivative, a common modification in drug optimization.
AcetoneCH₃, CH₃Forms the N-isopropyl derivative, adding steric bulk.
Cyclohexanone-(CH₂)₅-Introduces a lipophilic cyclohexyl group.
Pyridine-4-carboxaldehyde4-pyridyl, HIncorporates a basic nitrogen atom within a heteroaromatic ring, which can be crucial for salt formation and target binding.

Potential Biological Applications of Derivatives

The indole scaffold and its derivatives are associated with a wide spectrum of biological activities. By using (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine as a starting point, researchers can rapidly access compounds with potential therapeutic value.

G cluster_0 Core Building Block cluster_1 Derivatization Strategies cluster_2 Potential Therapeutic Areas A (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine B N-Acylation A->B C Reductive Amination A->C D Heterocycle Formation (e.g., Thiazoles) A->D E Anticancer (e.g., Kinase Inhibition, Bcl-2 Inhibition) B->E F Antimicrobial B->F G Anti-inflammatory B->G H CNS Agents (e.g., H3 Antagonists) B->H C->E C->F C->G C->H D->E D->F D->G D->H

Caption: From Building Block to Potential Bioactivity.

  • Anticancer: 3-Substituted indoles have been investigated as inhibitors of various protein kinases, such as c-Src kinase, and as inhibitors of protein-protein interactions, such as Bcl-2.[2][10] The thioether linkage is a feature of some potent tubulin polymerization inhibitors.[7]

  • Antimicrobial: The indole nucleus is a common feature in many antimicrobial agents.[6] The derivatization of the amine can lead to compounds with activity against various bacterial and fungal strains.[13][14][15]

  • Anti-inflammatory: Certain N-acyl indoles, such as indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • CNS Disorders: The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of indole-based compounds for various CNS targets, including histamine H3 receptor antagonists for potential Alzheimer's disease therapy.[3]

Conclusion

(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is a high-value, strategically designed building block for medicinal chemistry. Its pre-functionalized indole core and reactive terminal amine provide a robust platform for the rapid synthesis of diverse compound libraries. The straightforward and high-yielding protocols for N-acylation and reductive amination described herein empower researchers to efficiently explore structure-activity relationships and develop novel drug candidates across a range of therapeutic areas.

References

  • Gao, F., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

  • Mekhalfia, A. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]

  • Gao, F., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC - NIH. [Link]

  • Sammartino, M., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. [Link]

  • Catino, A. J., & Scheidt, K. A. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PMC - NIH. [Link]

  • Browne, D. L., et al. (2011). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Letters. [Link]

  • Basanagouda, M., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Boffi, A., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. [Link]

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. [Link]

  • Umehara, A., et al. (2024). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. ResearchGate. [Link]

  • Wang, Y., et al. (2013). Design and synthesis of novel 3-substituted-indole derivatives as selective H3 receptor antagonists and potent free radical scavengers. PubMed. [Link]

  • Silvestri, R., et al. (2006). New Arylthioindoles: Potent Inhibitors of Tubulin Polymerization. 2. Structure−Activity Relationships and Molecular Modeling Studies. Journal of Medicinal Chemistry. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Coulibaly, W., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals. [Link]

  • Hulcova, D., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. MDPI. [Link]

  • Saikia, P., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • Kim, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. [Link]

  • Stankova, I., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

  • Crystalline pharmaceutical and methods of preparation and use thereof.
  • Hamdy, R., et al. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. PubMed. [Link]

  • Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Technical Disclosure Commons. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of GSK2830371 (CAS 1105193-48-3) in Murine Models

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the p53 Pathway with GSK2830371, a Selective WIP1 Phosphatase Inhibitor GSK2830371 is a potent and selective, orally bioavailable, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the p53 Pathway with GSK2830371, a Selective WIP1 Phosphatase Inhibitor

GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase 2C delta (PPM1D).[1] WIP1 is a negative regulator of the p53 tumor suppressor pathway.[2] In many cancers where p53 remains wild-type, its function is often suppressed by negative regulators like MDM2 and WIP1. By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response pathway, including p53 and Chk2, leading to their activation.[1][2] This activation can result in cell cycle arrest and apoptosis in cancer cells, making WIP1 an attractive therapeutic target. These application notes provide a comprehensive guide to in vivo dosing protocols for GSK2830371 in murine models, synthesizing data from preclinical studies to aid in the design of efficacious and reproducible experiments.

Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway

The antitumor activity of GSK2830371 is primarily dependent on the presence of wild-type p53 in cancer cells.[3] Cellular stress, such as that induced by chemotherapy or radiation, activates upstream kinases like ATM and Chk2, which in turn phosphorylate p53 at serine 15 (Ser15). This phosphorylation is a critical step in p53 stabilization and activation. WIP1 phosphatase directly counteracts this by dephosphorylating p53 at Ser15, thereby dampening the p53 response.

GSK2830371 binds to a unique flap subdomain of WIP1, distinct from the catalytic site, leading to allosteric inhibition of its phosphatase activity.[1][3] This selective inhibition protects the phosphorylation of p53 and other WIP1 substrates, such as Chk2, amplifying the p53-mediated stress response.[1] The sustained activation of p53 leads to the transcription of downstream target genes like p21 (CDKN1A), PUMA, and BAX, which collectively drive cell cycle arrest and apoptosis.[4]

WIP1_p53_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 DNA_Damage->ATM_Chk2 activates p53 p53 ATM_Chk2->p53 phosphorylates (Ser15) p53_p p-p53 (Ser15) (Active) p21_PUMA_BAX p21, PUMA, BAX (Target Genes) p53_p->p21_PUMA_BAX transactivates WIP1 WIP1 (PPM1D) WIP1->p53_p dephosphorylates GSK2830371 GSK2830371 GSK2830371->WIP1 inhibits Apoptosis Cell Cycle Arrest Apoptosis p21_PUMA_BAX->Apoptosis DOHH2_Xenograft_Protocol start Start cell_prep Prepare DOHH2 Cell Suspension (1x10^7 cells) start->cell_prep injection Subcutaneous Injection into Flank of SCID Mouse cell_prep->injection tumor_growth Monitor Tumor Growth (Palpation & Calipers) injection->tumor_growth randomization Randomize Mice when Tumors reach 80-120 mm³ tumor_growth->randomization treatment Initiate Dosing Regimen (e.g., 150 mg/kg BID, p.o.) randomization->treatment monitoring Daily Tumor Measurement & Weekly Body Weight treatment->monitoring endpoint Endpoint Criteria: Tumor Size > 1000 mm³ or 14-day Treatment monitoring->endpoint analysis Tumor Harvest for Pharmacodynamic Analysis (p-p53, p-Chk2) endpoint->analysis end End analysis->end

Diagram 2: Experimental Workflow for DOHH2 Xenograft Study.
Neuroblastoma Xenograft Model (Orthotopic)

In neuroblastoma models with wild-type p53, GSK2830371 has demonstrated significant antitumor activity. [4] Experimental Setup:

  • Mouse Strain: Athymic nude mice.

  • Cell Line: Luciferase-transduced SH-SY5Y cells for bioluminescent imaging.

  • Cell Implantation: Surgically inject cells into the left renal capsule to establish an orthotopic model.

  • Tumor Establishment: Monitor tumor growth via bioluminescent imaging.

Dosing Regimen:

A study in an orthotopic neuroblastoma model used a single dose to assess pharmacodynamic effects. [4]

Dose Route Frequency Purpose
50 mg/kg Oral Gavage Single Dose Pharmacodynamic assessment of target engagement. [4]
Table 3: Dosing Protocol for GSK2830371 in an Orthotopic Neuroblastoma Model.

Pharmacodynamic and Efficacy Assessment

To confirm the on-target activity of GSK2830371 in vivo, it is crucial to assess pharmacodynamic biomarkers in tumor tissue.

Protocol for Pharmacodynamic Analysis:

  • Following the final dose of GSK2830371 (typically 2-4 hours post-dosing), euthanize the mice. [5]2. Excise the tumors and immediately freeze them in liquid nitrogen or on dry ice.

  • Prepare tumor lysates for Western blot analysis.

  • Probe for the following key biomarkers:

    • Increased phosphorylation of p53 (Ser15)

    • Increased phosphorylation of Chk2 (T68)

    • Increased total p53 protein levels

    • Increased levels of p53 target proteins (e.g., p21, PUMA, BAX)

    • Decreased total WIP1 protein levels [4][5] Efficacy Evaluation:

  • Tumor growth inhibition should be monitored throughout the study by regular caliper measurements of tumor volume.

  • Body weight should be recorded regularly (e.g., 2-3 times per week) to monitor for toxicity.

  • At the end of the study, tumor weights can be measured and compared between treatment and control groups.

Safety and Toxicology

Preclinical studies have indicated that GSK2830371 is generally well-tolerated at efficacious doses. In a neuroblastoma xenograft study, no obvious health problems or weight loss were observed in mice treated with GSK2830371. [4]However, as with any experimental compound, careful monitoring is essential.

Monitoring for Adverse Effects:

  • Clinical Observations: Daily monitoring for any changes in behavior, posture, or activity levels.

  • Body Weight: A significant and sustained loss of body weight (typically >15-20%) is a common endpoint criterion.

  • Gross Pathology: At the end of the study, a gross necropsy can be performed to look for any abnormalities in major organs.

Conclusion and Future Directions

GSK2830371 is a valuable tool for investigating the therapeutic potential of WIP1 inhibition in p53 wild-type cancers. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies in murine models. The data suggest that frequent oral administration (BID or TID) is necessary to achieve maximal antitumor efficacy, likely due to a short in vivo half-life. [5]Future studies could explore alternative formulations or delivery methods to prolong the exposure of GSK2830371 and potentially improve its therapeutic index. Combination studies with standard-of-care chemotherapies or other targeted agents, such as MDM2 inhibitors, have also shown promise and warrant further investigation. [2][3]

References

  • Altogen Labs. DOHH2 Xenograft Model. Link

  • MedchemExpress. GSK 2830371 | Wip1 Phosphatase Inhibitor. Link

  • Sun, D., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Oncotarget, 7(52), 86899–86911. Link

  • Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. Link

  • Tocris Bioscience. GSK 2830371. Link

  • Cellosaurus. DoHH2 (CVCL_1179). Link

  • Altogen Labs. Lymphoma Xenograft. Link

  • Blood. (2009). Complete eradication of human B-cell lymphoma xenografts using rituximab in combination with the immunocytokine L19-IL2. Link

  • Altogen Labs. DOHH2 Xenograft Model. Link

  • Selleck Chemicals. GSK2830371. Link

  • Ladds, M. J., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Oncotarget, 7(12), 14734–14749. Link

  • Nekulova, M., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(16), 22689–22704. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of complex thioether-linke...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of complex thioether-linked indole scaffolds.

The synthesis of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS: 1105193-48-3) presents three major chemical hurdles: strict regiocontrol during N-benzylation, efficient C3-sulfenylation without over-oxidation, and the successful isolation of a highly polar primary amine[1].

This guide abandons outdated, low-yield methodologies (such as the use of Lawesson's reagent followed by alkylation) in favor of modern, atom-economical protocols. Below, we dissect the causality behind common experimental failures and provide a self-validating, step-by-step workflow to maximize your yield.

I. Strategic Synthesis Workflow

To achieve high yields, the synthesis must be executed in a specific sequence to protect reactive centers. We utilize a three-step route: N-benzylation, I₂/DMSO-catalyzed direct C-H sulfenylation using a Boc-protected disulfide, and final acidic deprotection.

G A 2-Methylindole B 1-Benzyl-2-methyl-1H-indole (N-Benzylation) A->B NaH, Benzyl Chloride DMF, 0°C to RT C N-Boc-Protected Thioether (C3-Sulfenylation) B->C (Boc-NHCH2CH2S)2 I2 (cat.), DMSO D (2-[(1-Benzyl-2-methyl-1H-indol-3-YL) thio]ethyl)amine C->D TFA, DCM 0°C to RT

Figure 1: Optimized 3-step synthetic workflow for the target indole derivative.

II. Troubleshooting & FAQs

Q1: I am observing a 15-20% yield loss due to C-alkylation during the initial benzylation of 2-methylindole. How can I strictly enforce N-benzylation? The Causality: The indole anion is an ambident nucleophile. If you use a weak base (like K₂CO₃) in a protic or moderately polar solvent, the negative charge remains partially delocalized to the C3 position, leading to competitive C3-benzylation. The Solution: You must use Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF). NaH irreversibly deprotonates the indole NH (pKa ~16.2), forming a "naked" indolide anion. According to Hard-Soft Acid-Base (HSAB) principles, the hard nitrogen center of this naked anion will exclusively attack the hard electrophilic carbon of benzyl chloride, driving >95% N-alkylation.

Q2: My C3-sulfenylation step using Lawesson's reagent and 2-bromoethylamine gives poor yields (<40%) and a complex mixture. Is there a more direct route? The Causality: Multi-step thiolation and subsequent alkylation are inherently inefficient due to the instability of the intermediate indole-3-thiol, which rapidly dimerizes to a disulfide. The Solution: Transition to an oxidative cross-dehydrogenative coupling using N-Boc-cystamine and an I₂/DMSO catalytic system[2]. Iodine cleaves the disulfide bond to generate a highly electrophilic sulfenyl iodide species in situ. The C3 position of the indole (the HOMO) acts as the nucleophile. DMSO acts as a terminal oxidant, recycling the HI byproduct back into active I₂, making the process catalytic and highly efficient[3].

Mechanism I2 I2 (Catalyst) SulfenylIodide Sulfenyl Iodide (RSI) I2->SulfenylIodide Cleaves Disulfide Disulfide N-Boc-Cystamine (RSSR) Disulfide->SulfenylIodide Intermediate Wheland Intermediate SulfenylIodide->Intermediate Electrophilic Attack Indole 1-Benzyl-2-methylindole Indole->Intermediate Product C3-Sulfenylated Indole Intermediate->Product Rearomatization (-H+) HI HI (Byproduct) Intermediate->HI Releases HI HI->I2 Oxidation DMSO DMSO (Oxidant) DMSO->I2 Reduces to DMS

Figure 2: Mechanistic pathway of the I2/DMSO catalyzed direct C3-sulfenylation.

Q3: During the I₂/DMSO sulfenylation, I am seeing over-oxidation to the sulfoxide. How do I control this? The Causality: While DMSO is a mild oxidant, elevated temperatures (>60°C) or prolonged reaction times allow the newly formed thioether to undergo further oxidation by the I₂/DMSO complex. The Solution: Strictly maintain the reaction temperature between 25°C and 40°C. Monitor the reaction closely via TLC and quench immediately with saturated aqueous Na₂S₂O₃ once the starting material is consumed.

Q4: My final deprotection and purification of the primary amine result in severe streaking on silica and low recovery. How can I isolate the pure product? The Causality: The target molecule is a highly polar primary amine. Unmodified silica gel contains acidic silanol groups (Si-OH) that irreversibly bind to basic amines, causing streaking and massive yield loss. The Solution: Pre-treat your silica gel column by flushing it with 2% Triethylamine (Et₃N) in your starting mobile phase. This neutralizes the acidic silanols. Alternatively, use reverse-phase (C18) flash chromatography with a water/acetonitrile gradient containing 0.1% TFA.

III. Quantitative Methodology Comparison

To justify the transition to the I₂/DMSO protocol, review the empirical data summarizing the efficiency of various sulfenylation methodologies:

MethodologyReagentsAvg. YieldRegioselectivity (C3 vs C2)Key Drawbacks / Limitations
Classical Substitution Lawesson's Reagent, 2-Bromoethylamine35-45%ModerateComplex mixtures, foul odor, multi-step instability[1].
Sulfenyl Chloride Cl-S-CH₂CH₂NHBoc, Base50-60%HighReagent instability, requires harsh anhydrous conditions.
Oxidative Coupling N-Boc-Cystamine, I₂ (cat.), DMSO85-95% >99% Sensitive to over-oxidation if temperature exceeds 50°C[2].

IV. Self-Validating Experimental Protocol

Step A: I₂/DMSO Catalyzed C3-Sulfenylation
  • Preparation: In an oven-dried round-bottom flask, dissolve 1-benzyl-2-methyl-1H-indole (1.0 equiv, 10 mmol) and N,N'-di-Boc-cystamine (0.6 equiv, 6 mmol) in anhydrous DMSO (20 mL).

  • Catalysis: Add molecular Iodine (I₂) (0.1 equiv, 1 mmol) in one portion. The solution will turn dark brown.

  • Reaction: Stir the mixture at 35°C under an open-air atmosphere (oxygen assists the DMSO catalytic cycle) for 4–6 hours[3].

  • Validation Checkpoint: Remove a 50 µL aliquot, quench in 500 µL of sat. Na₂S₂O₃, and extract with EtOAc. Spot on silica TLC (Hexanes/EtOAc 4:1). The disappearance of the indole starting material (Rf ~0.6) and the appearance of a UV-active spot (Rf ~0.4) confirms complete sulfenylation.

  • Workup: Pour the reaction mixture into 100 mL of saturated aqueous Na₂S₂O₃ to reduce residual iodine (solution turns from brown to pale yellow). Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine (5 x 50 mL) to remove all traces of DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Step B: Boc-Deprotection to Target Amine
  • Preparation: Dissolve the crude N-Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.2 M concentration) and cool to 0°C in an ice bath.

  • Deprotection: Add Trifluoroacetic acid (TFA) dropwise until a 1:4 ratio of TFA:DCM is achieved. Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 2:1) should show complete consumption of the starting material. The product will stay at the baseline due to its high polarity.

  • Isolation: Concentrate the mixture under reduced pressure to remove TFA. Redissolve the residue in DCM and wash with 1M NaOH until the aqueous layer is pH > 10 (free-basing the amine). Extract, dry over Na₂SO₄, and purify via Et₃N-treated silica gel (DCM/MeOH 9:1) to yield the pure (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine.

V. References

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for Lipophilic Indole Thioamines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome the unique challenges associated with the HPLC analysis of lipophilic indole thioamines. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool for your method development and optimization efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the reasoning behind them.

Question: Why am I seeing significant peak tailing for my lipophilic indole thioamine?

Answer:

Peak tailing for basic compounds like indole thioamines is a common issue in reversed-phase HPLC and is often caused by secondary interactions with the stationary phase. The primary culprits are exposed, negatively charged silanol groups (Si-O⁻) on the surface of silica-based columns.[1][2] Your positively charged analyte (protonated amine or indole nitrogen) can interact with these sites via ion exchange, leading to a secondary, stronger retention mechanism that causes the tailing phenomenon.[1][3]

Here’s how to address this:

  • Mobile Phase pH Adjustment: Lowering the pH of your mobile phase to around 2.5-3.0 will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[1][2][3]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to your mobile phase can be effective.[3] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Ion-Pairing Agents: Trifluoroacetic acid (TFA) at a concentration of 0.1% not only lowers the pH but also acts as an ion-pairing agent, forming a neutral complex with your protonated analyte and further reducing interactions with the stationary phase.[1]

  • Column Selection:

    • End-Capped Columns: Modern, fully end-capped columns have fewer free silanol groups, significantly reducing the potential for these secondary interactions.[4]

    • Hybrid Particle Columns: Columns with hybrid silica-organic particles (e.g., BEH) offer a wider usable pH range (often 1-12), allowing you to work at higher pHs where your basic analyte is neutral and less likely to interact with any residual silanols.[1]

    • Novel Surface Chemistries: Consider columns with polar-embedded phases or those based on silica hydride technology, which are specifically designed to minimize silanol activity and improve peak shape for basic compounds.[4]

Question: My retention times are drifting and not reproducible. What could be the cause?

Answer:

Drifting retention times are a sign of an unstable chromatographic system. For lipophilic indole thioamines, several factors could be at play:

  • Inadequate Column Equilibration: These hydrophobic molecules require sufficient time to partition into the stationary phase. Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when changing mobile phase composition or after the column has been stored.

  • Mobile Phase Instability:

    • pH Fluctuation: If you are operating near the pKa of your analyte, small shifts in mobile phase pH can lead to significant changes in retention time. Ensure your buffer is adequately concentrated (typically 10-25 mM) to provide sufficient buffering capacity.

    • Volatile Components: If using volatile mobile phase additives like TEA or TFA, ensure the mobile phase is fresh and not left uncovered, as evaporation can change their concentration and affect retention.

  • Temperature Fluctuations: HPLC retention is sensitive to temperature. A change of just 1°C can alter retention times by 1-2%. Use a column oven to maintain a constant and controlled temperature throughout your analytical run.

  • Thioamide Instability: Thioamides can be less stable than their amide counterparts, particularly in alkaline aqueous media.[5] If your mobile phase is basic, you may be observing on-column degradation, leading to the appearance of new peaks and shifts in the retention of your primary analyte. Consider performing forced degradation studies to assess the stability of your compound under your chosen conditions.

Question: My compound elutes very early, close to the void volume. How can I increase its retention?

Answer:

Low retention for a lipophilic compound is unusual in reversed-phase HPLC and suggests that the primary hydrophobic retention mechanism is not dominant. Here are some strategies to increase retention:

  • Decrease the Organic Content of the Mobile Phase: The most straightforward way to increase retention in reversed-phase is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. If you are using a gradient, you can decrease the initial percentage of the organic solvent.

  • Mobile Phase pH Control: Since your molecule is basic, ensure the pH of the mobile phase is at least 2 pH units below the pKa of the basic functional group. This will ensure it is in its protonated, more polar form, which can sometimes lead to increased retention on certain stationary phases, especially if there are secondary ionic interactions. Conversely, for highly lipophilic compounds, working at a high pH (if your column allows) can neutralize the basic group, making the molecule more hydrophobic and significantly increasing retention.[1]

  • Consider a Different Stationary Phase:

    • Higher Carbon Load: A C18 column with a higher carbon load will provide more hydrophobic surface area for interaction, increasing retention.

    • Phenyl-Hexyl Phases: These columns offer alternative selectivity through π-π interactions with the indole ring, which can enhance retention.

    • Mixed-Mode Chromatography: A mixed-mode column with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities can provide very strong retention for basic compounds.[6]

Question: I suspect my indole thioamine is degrading on the column. How can I confirm and prevent this?

Answer:

The indole nucleus can be susceptible to oxidation, and thioamides can undergo hydrolysis, especially under non-neutral pH conditions.[3][5]

  • Confirmation of Degradation:

    • Inject a Freshly Prepared Standard: Compare the chromatogram of a freshly prepared standard to one that has been sitting in the autosampler for several hours. The appearance of new peaks or a decrease in the main peak area suggests degradation.

    • Forced Degradation Studies: Intentionally stress your sample under acidic, basic, oxidative, and photolytic conditions. Analyze the stressed samples to identify potential degradation products and confirm if they are appearing in your routine runs.

  • Prevention Strategies:

    • Control Mobile Phase pH: Avoid highly alkaline mobile phases, as thioamides are known to be less stable under these conditions.[5] Acidic conditions (e.g., pH 2.5-4) are generally safer.

    • Use Freshly Prepared Mobile Phases and Samples: The indole moiety can be sensitive to oxidation. Using freshly prepared solutions minimizes exposure to dissolved oxygen and potential contaminants.

    • Minimize Sample Time in Autosampler: If degradation is observed over time in the autosampler, use a cooled autosampler (e.g., 4°C) and minimize the time between injection and analysis.

    • Protect from Light: Indole derivatives can be light-sensitive. Use amber vials and protect your samples and standards from direct light.

Frequently Asked Questions (FAQs)

Q1: How do I select the right HPLC column for my lipophilic indole thioamine?

The ideal column will provide good retention and peak shape. Here's a breakdown of choices:

Column TypePrimary InteractionBest ForConsiderations
C18 (High Purity, End-Capped) HydrophobicGeneral purpose, good starting point for lipophilic compounds.Choose a brand with low silanol activity to minimize tailing of the basic amine/indole.
Phenyl-Hexyl Hydrophobic & π-πEnhancing selectivity for aromatic compounds like indoles.Can provide different elution orders compared to C18, useful for resolving isomers or closely related compounds.
Polar-Embedded Hydrophobic & H-bondingImproving peak shape for basic compounds without strong ion-pairing agents.Stable in highly aqueous mobile phases.
Mixed-Mode (Reversed-Phase/Cation-Exchange) Hydrophobic & IonicAchieving high retention and selectivity for basic compounds, especially when traditional reversed-phase fails.Elution is controlled by both organic content and ionic strength/pH of the mobile phase.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, H-bondingAlternative selectivity for polar and aromatic compounds.Has been shown to be effective for separating tryptophan metabolites.[7]

Q2: What is the best mobile phase pH for my analysis?

The optimal pH depends on the pKa of the basic functional group(s) in your molecule.

  • For Good Peak Shape: A common strategy is to work at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or an acid like formic or trifluoroacetic acid. This protonates residual silanol groups on the column, minimizing secondary interactions and peak tailing.[2][3]

  • To Manipulate Retention:

    • At a pH at least 2 units below the pKa, your basic group will be fully protonated (charged).

    • At a pH at least 2 units above the pKa, your basic group will be in its neutral form. A neutral molecule will be more hydrophobic and thus more strongly retained on a reversed-phase column.[1]

    • Caution: The thioamide N-H is acidic, not basic.[8] The basicity will come from an amine or the indole nitrogen (pKa of indole itself is very low, around -2.4, but substitution can increase this). You must know the approximate pKa of the most basic site on your molecule to effectively use pH for method development.

Q3: Which organic modifier should I choose: acetonitrile or methanol?

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities.

  • Acetonitrile (ACN): Generally provides lower backpressure and is a weaker solvent than methanol, meaning you may need a higher percentage to achieve the same retention time. It is often preferred for gradient elution due to its lower viscosity.

  • Methanol (MeOH): Is a stronger solvent and can offer different selectivity due to its ability to act as a hydrogen bond donor. It can be particularly useful for resolving peaks that co-elute in acetonitrile.

  • Stability Consideration: While thioamides are generally stable in acetonitrile, methanol can be more problematic as a nucleophilic solvent, potentially leading to degradation over long analysis times or at elevated temperatures.[5] Therefore, acetonitrile is often the safer starting choice .

Q4: When should I consider using mixed-mode chromatography?

Consider mixed-mode chromatography when you face the following challenges:

  • Insufficient Retention: If your lipophilic indole thioamine has a significant positive charge and still elutes too early on a standard C18 column, a mixed-mode column with cation-exchange properties will provide much stronger retention.

  • Complex Samples: When analyzing your compound in a complex matrix, the orthogonal selectivity offered by combining hydrophobic and ionic interactions can help resolve your analyte from interferences that might co-elute on a purely reversed-phase column.[6]

  • Poor Peak Shape: If you continue to struggle with peak tailing despite optimizing pH and using additives, the strong, well-defined ionic retention mechanism of a mixed-mode column can often provide sharper, more symmetrical peaks.

Q5: How can I improve the solubility of my highly lipophilic sample for injection?

Poor sample solubility can lead to peak distortion and even column clogging.

  • Match the Sample Solvent to the Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase of your gradient.

  • Use a Stronger, Miscible Solvent: If your compound is not soluble in the initial mobile phase, you can dissolve it in a stronger, water-miscible organic solvent like isopropanol, or even DMSO. However, be mindful of the following:

    • Injection Volume: Keep the injection volume as small as possible to avoid solvent mismatch effects that can cause peak distortion.

    • Solvent Strength: Injecting a large volume of a solvent much stronger than your initial mobile phase can cause the analyte to move down the column in a broad band before the gradient starts, leading to poor peak shape.

Detailed Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase pH Screening

This protocol will help you determine the optimal mobile phase pH for your analysis.

  • Column: Use a robust, pH-stable C18 column (e.g., a hybrid particle column).

  • Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases using a 20 mM buffer:

    • pH 2.8: 20 mM Potassium Phosphate, pH adjusted with Phosphoric Acid.

    • pH 4.5: 20 mM Ammonium Acetate, pH adjusted with Acetic Acid.

    • pH 6.8: 20 mM Potassium Phosphate, pH adjusted.

  • Mobile Phase B (Organic): Acetonitrile.

  • Initial Screening:

    • Perform a fast gradient (e.g., 5-95% B in 5 minutes) with each of the three mobile phase A compositions.

    • Monitor retention time, peak shape (asymmetry), and resolution.

  • Evaluation:

    • Compare the chromatograms. A significant shift in retention time with pH confirms that your analyte is ionizable.

    • Select the pH that provides the best balance of retention, resolution, and peak shape to proceed with further method optimization.

Protocol 2: Gradient Optimization for Lipophilic Compounds

This protocol is designed to improve the resolution of closely eluting lipophilic compounds.

  • Initial Broad Gradient: Run a broad, linear gradient to determine the approximate elution conditions (e.g., 10-100% Acetonitrile over 20 minutes).

  • Identify Elution Window: Note the percentage of organic modifier at which your compound of interest and any closely eluting impurities begin and end their elution. Let's say this is between 60% and 80% Acetonitrile.

  • "Stretch" the Gradient: Modify your gradient to be shallower during the elution window.

    • Original Gradient Segment: 60% to 80% ACN in 4 minutes (5%/min slope).

    • Optimized Gradient Segment: 60% to 80% ACN in 10 minutes (2%/min slope). You can make the gradient steeper before and after this window to save time.

  • Refine: Further adjust the slope and duration of the shallow gradient segment to achieve baseline resolution.

Visualizations

Diagram: Mechanism of Peak Tailing and Mitigation Strategies

G cluster_0 Problem: Silanol Interactions cluster_1 Solution 1: Low pH Mobile Phase cluster_2 Solution 2: Competing Base Analyte Protonated Analyte (R-NH3+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Ionic Interaction Tailing Peak Tailing Silanol->Tailing Causes Low_pH Low pH (~2.5) Protonated_Silanol Neutral Silanol (Si-OH) Low_pH->Protonated_Silanol Protonates Good_Peak Symmetrical Peak Protonated_Silanol->Good_Peak Leads to TEA Competing Base (TEA-H+) Silanol_Site Ionized Silanol (Si-O-) TEA->Silanol_Site Shields Blocked_Silanol Blocked Silanol Site Good_Peak2 Symmetrical Peak Blocked_Silanol->Good_Peak2 Leads to Silanol_Site->Blocked_Silanol

Caption: Mitigation of peak tailing for basic analytes.

Diagram: HPLC Method Development Workflow

HPLC_Workflow Start Define Analytical Goal (e.g., Purity, Quantification) Col_Select 1. Column Selection (C18, Phenyl, Mixed-Mode) Start->Col_Select MP_Select 2. Mobile Phase Screening (ACN vs. MeOH, pH 2.8, 4.5, 6.8) Col_Select->MP_Select Grad_Scout 3. Gradient Scouting (Broad linear gradient) MP_Select->Grad_Scout Sub_Opt Peak Shape & Retention OK? Grad_Scout->Sub_Opt Optimization 4. Optimization Grad_Opt Fine-tune Gradient Slope Optimization->Grad_Opt Sub_Opt->Optimization No Validation 5. Method Validation (Specificity, Linearity, Precision) Sub_Opt->Validation Yes Temp_Opt Optimize Temperature Grad_Opt->Temp_Opt Temp_Opt->Grad_Scout Re-scout

Caption: Systematic workflow for HPLC method development.

References

  • Kiefhaber, T., et al. (n.d.). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]

  • Various Authors. (2013). Stability of thioamides? ResearchGate. Available at: [Link]

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Available at: [Link]

  • Valko, K. (2026). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC International. Available at: [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Available at: [Link]

  • Wysocki, R. J., & Dorsey, J. G. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. PubMed. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • MICROSOLV. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Available at: [Link]

  • Fukushima, T., et al. (2019). Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry. J-Stage. Available at: [Link]

  • Bálint, B., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. PubMed. Available at: [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • ResearchGate. (n.d.). Optimizing Gradient Profiles for High-Performance Liquid Chromatography: A Comparison of Optimization Algorithms. Available at: [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. Available at: [Link]

  • Zhang, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Available at: [Link]

  • Głowacka, A., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. PMC. Available at: [Link]

  • Microsolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Available at: [Link]

  • ResearchGate. (2013). Stability of thioamides? Available at: [Link]

  • Wang, Y., et al. (2021). Matrix-Assisted DOSY for Analysis of Indole Alkaloid Mixtures. PMC. Available at: [Link]

  • Ierardi, G., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Calculated pKa values of other N‐heterocycles including indole, purine,... Available at: [Link]

  • National Institutes of Health. (n.d.). Indole. PubChem. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-Benzyl-2-methylindoles vs. Unmethylated Analogs

As a privileged scaffold in medicinal chemistry, the indole core serves as the foundation for numerous therapeutic agents, particularly in the development of cannabinoid receptor (CB1/CB2) ligands and anti-inflammatory d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the indole core serves as the foundation for numerous therapeutic agents, particularly in the development of cannabinoid receptor (CB1/CB2) ligands and anti-inflammatory drugs. For drug development professionals, understanding the precise structure-activity relationship (SAR) of this scaffold is critical.

This guide provides an in-depth comparative analysis of 1-benzyl-2-methylindoles against their unmethylated (1-benzylindole) counterparts. By examining the causality behind their divergent binding affinities, we can leverage these molecules to design highly selective pharmacological probes.

Mechanistic Causality: The C2-Methyl Steric Switch

The addition of a single methyl group at the C2 position of a 1-benzylindole core is not merely a minor lipophilic addition; it acts as a profound conformational and pharmacological switch[1].

In an unmethylated 1-benzylindole, the N1-benzyl group enjoys rotational freedom, allowing the molecule to adopt a coplanar or slightly angled conformation that fits readily into the binding pockets of both CB1 and CB2 receptors. However, introducing a C2-methyl group creates a severe steric clash with the ortho-protons of the N1-benzyl ring. This intramolecular repulsion restricts bond rotation, locking the N1-benzyl group into a rigid, orthogonal (perpendicular) conformation relative to the indole plane.

When interacting with target receptors, this forced geometry has two major effects:

  • Steric Exclusion at CB1: The CB1 receptor binding pocket has restricted spatial tolerance near the C2 position of the indole core. The bulky, orthogonal conformation induced by the C2-methyl group clashes with the receptor's transmembrane helices, drastically reducing CB1 binding affinity[2].

  • Selective Accommodation at CB2: The CB2 receptor features a more accommodating binding pocket that not only tolerates the C2-methyl group but preferentially binds the orthogonal conformation. Consequently, C2-methylation improves CB2 selectivity and can even control functional activity, shifting compounds from full agonists to partial agonists or neutral antagonists[1],[3].

SAR_Logic cluster_unmethylated Unmethylated (1-Benzylindole) cluster_methylated Methylated (1-Benzyl-2-methylindole) A Flexible N1-Benzyl Rotation B Fits CB1 & CB2 Pockets A->B C Non-Selective Binding B->C D Steric Clash at C2 (Methyl vs Benzyl) E Orthogonal Benzyl Conformation D->E F Steric Exclusion from CB1 E->F G CB2 Selective Binding F->G

Caption: Conformational logic and receptor selectivity driven by C2-methylation.

Comparative Pharmacodynamics & Binding Data

The table below summarizes the representative quantitative binding data for 1-benzyl-3-acylindoles, illustrating the dramatic shift in affinity and selectivity upon C2-methylation. Data is derived from classical competitive radioligand binding assays utilizing [3H] CP-55,940[1],[2].

Compound ClassCB1 Affinity ( Ki​ , nM)CB2 Affinity ( Ki​ , nM)Selectivity Ratio (CB1/CB2)Typical Functional Activity
1-Benzylindole (Unmethylated)15 - 4510 - 30~ 1 - 3 (Non-selective)Full Agonist
1-Benzyl-2-methylindole > 10005 - 25> 50 (CB2 Selective)Partial Agonist / Antagonist

Data Interpretation: While the unmethylated analogs exhibit high, non-selective affinity for both cannabinoid receptors, the 1-benzyl-2-methylindole analogs demonstrate a near-total loss of CB1 affinity (often Ki​ > 1000 nM) while retaining single-to-low double-digit nanomolar affinity for CB2.

Experimental Workflows: Self-Validating Binding Assays

To accurately quantify the binding affinity differences between these analogs, a rigorous radioligand competition binding assay is required. The following protocol is designed as a self-validating system : the inclusion of a homologous unmethylated control validates the dynamic range of the assay, while the 1 μM unlabeled CP-55,940 condition rigorously defines the non-specific binding (NSB) baseline, ensuring that all calculated Ki​ values represent true receptor-specific interactions[1].

Step-by-Step Methodology: Radioligand Competition Assay
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing either human CB1 or CB2 receptors.

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 1 mM EGTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

    • Causality: Using isolated membranes rather than whole cells eliminates the confounding variables of cellular metabolism and membrane permeability, isolating the pure receptor-ligand interaction.

  • Assay Incubation:

    • In a 96-well format, combine 50 μg of membrane protein, 0.2 nM of the radioligand [3H] CP-55,940, and varying concentrations of the test compound (10 pM to 10 μM) in assay buffer containing 0.1% fatty acid-free BSA.

    • Self-Validation: Include wells with 1 μM unlabeled CP-55,940 to determine Non-Specific Binding (NSB). Include wells with vehicle only to determine Total Binding (TB).

  • Equilibration:

    • Incubate the microplates at 30°C for 90 minutes.

    • Causality: This specific time and temperature ensure the highly lipophilic indole derivatives reach thermodynamic binding equilibrium without degrading the receptor proteins.

  • Rapid Filtration:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.1% BSA. Wash filters three times with ice-cold wash buffer.

    • Causality: Pre-soaking with BSA is critical. Indole derivatives are highly lipophilic and will stick to bare glass fibers, artificially inflating NSB. BSA blocks these non-specific sites.

  • Quantification & Analysis:

    • Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

    • Calculate IC50​ values using non-linear regression (GraphPad Prism) and convert to Ki​ values using the Cheng-Prusoff equation.

Workflow A 1. Membrane Preparation (Isolate CB1/CB2 from HEK293) B 2. Radioligand Incubation ([3H]CP-55,940 + Test Indole) A->B C 3. Rapid Vacuum Filtration (GF/C filters pre-soaked in BSA) B->C D 4. Scintillation Counting (Quantify bound radioligand) C->D E 5. Data Analysis (Cheng-Prusoff Ki Calculation) D->E

Caption: Step-by-step radioligand competition binding assay workflow.

Conclusion

For drug development professionals engineering novel therapeutics, the 1-benzyl-2-methylindole scaffold offers a highly predictable and robust method for achieving CB2 receptor selectivity. By understanding the steric clash introduced by the C2-methyl group and its resulting orthogonal conformational lock, researchers can deliberately ablate CB1-mediated psychoactive liabilities while preserving potent CB2-mediated immunomodulatory and anti-inflammatory activity.

References[1] "Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists" - nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHntp6SFBmMK09mlzx85qIvjYp4_Bhs8xvQx4G16bd93hnQq-hUeqFbl3_wI3TrH59aF-1FnbIq3Ifj38ez3pPXleryay8_oKBQoVg6-y_sbZwCIjakIdfAceWwxp1RAy-mPEuuNiPtqydDbaU=[2] "Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands" - nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNLQkTjY5rUolitR39KZyGTUac-qejWqsqrUR5m5d83P16blVNigVcQzWlJ-4Eio9M4H4v6wgBTHu2G9LGv4W1sojCh0Pcnf_GIgP6_U98FurwLzBs-Ao5hmjQFd-MFfAJnZ-DypA4pVKp1f4=[3] "Indol-3-yl-tetramethylcyclopropyl Ketones: Effects of Indole Ring Substitution on CB2 Cannabinoid Receptor Activity" - acs.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyTzRBLpaGD8DBjDvv03hmDOMZi25c2YbBGfW_YhsBfqG3WAoH1L0_jk0cACtGhAFWHognFheLeFp7qCqg-dUIKDeirGxQ100H1X7HCIzsx8VpiL-gCcjCSlyEzBm7X2RYKAG-yg==

Sources

Comparative

A Structural and Pharmacological Comparison of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine and Classical Tryptamines

A Guide for Researchers in Pharmacology and Drug Development Introduction The tryptamine scaffold, an indole ring substituted at the third position by a 2-aminoethyl group, represents a cornerstone of serotonergic resear...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Pharmacology and Drug Development

Introduction

The tryptamine scaffold, an indole ring substituted at the third position by a 2-aminoethyl group, represents a cornerstone of serotonergic research.[1][2] This class of compounds, biosynthetically derived from the amino acid tryptophan, includes endogenous neurotransmitters like serotonin and melatonin, as well as potent psychoactive substances.[3][4] The primary psychoactive effects of classical tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocin, are predominantly mediated by their agonist activity at the serotonin 2A (5-HT2A) receptor.[5][6]

In contrast, (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is a synthetic indole derivative with significant structural modifications.[7] While it retains an indole core and an ethylamine side chain, the specific substitutions and the nature of the linkage between these two moieties create a molecule with a distinct chemical profile. This guide provides an in-depth structural and pharmacological comparison between this synthetic derivative and the broader class of classical tryptamines. By dissecting their chemical architecture, synthesis, and known biological targets, we aim to illustrate the fundamental principles of structure-activity relationships (SAR) and provide a clear rationale for their divergent pharmacological profiles, offering valuable insights for medicinal chemists and drug development professionals.

Part 1: Structural Analysis - The Indole Scaffold and Its Modifications

The biological activity of both tryptamines and the target compound is fundamentally dictated by the geometry, electronics, and substituent pattern of the core indole structure.

The Archetypal Tryptamine Core

Tryptamine is chemically known as 2-(1H-indol-3-yl)ethan-1-amine.[3] Its structure is characterized by a planar indole ring system connected at the C3 position to a flexible ethylamine side chain. This specific arrangement is crucial for its interaction with serotonin receptors.[2] The indole nitrogen (N1), the aromatic ring, and the terminal amine are key pharmacophoric features, and substitutions at various positions can dramatically alter a compound's potency, selectivity, and metabolic stability.[5][8]

Caption: The core tryptamine structure with key positions for substitution noted.

The Structure of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine

This synthetic compound, hereafter referred to as Cpd-BST , presents several critical deviations from the classical tryptamine scaffold. Its molecular formula is C₁₈H₂₀N₂S.[7]

  • C3-Thioether Linkage: The ethylamine side chain is not attached directly to the indole C3 carbon. Instead, it is linked via a sulfur atom, forming a thioether bridge. This changes the bond length, angle, and rotational freedom compared to the carbon-carbon bond in tryptamines.

  • N1-Benzyl Group: The indole nitrogen is substituted with a bulky, lipophilic benzyl group. This eliminates the hydrogen bond donor capability at N1 and significantly increases the steric profile.

  • C2-Methyl Group: A methyl group is present at the C2 position of the indole ring, adding further steric bulk near the point of side-chain attachment.

Caption: The structure of Cpd-BST, highlighting its unique modifications.

Head-to-Head Structural Comparison

The following table summarizes the critical structural distinctions and their likely impact on biological activity.

FeatureClassical Tryptamines(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (Cpd-BST)Potential Pharmacological Implication
Side Chain Linkage C3-Cβ bondC3-S-Cβ thioether bondAlters side chain geometry, electronics, and metabolic stability. The thioether introduces a potential site for oxidation.[7]
N1 Substitution Typically H (hydrogen bond donor)Bulky benzyl group (no H-bond donor)Prevents key interactions within the serotonin receptor binding pocket; significantly increases lipophilicity.[9]
C2 Substitution Typically HMethyl groupAdds steric hindrance that may clash with receptor residues, preventing optimal binding alignment.[8]
Overall Conformation Flexible ethylamine chainConstrained by thioether and bulky substituentsThe combination of modifications likely forces the molecule into a conformation incompatible with the orthosteric binding site of 5-HT receptors.

Part 2: Synthesis and Chemical Properties

The synthetic routes to these compounds reflect their structural differences. Tryptamine syntheses are numerous and well-established, often building the core structure from simple indole precursors.[10][11] The synthesis of Cpd-BST, however, is a more bespoke process involving the specific introduction of its unique functional groups.

General Synthesis of Tryptamines

A variety of methods exist for tryptamine synthesis.[10] A common modern approach is the direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals, which is efficient and tolerates a range of functional groups.[10] Another classic method involves a three-step process starting from indole-3-carboxaldehyde, proceeding through a Henry reaction to form a nitrovinyl intermediate, which is then reduced to the corresponding ethylamine.[11]

Synthesis of Cpd-BST

The synthesis of Cpd-BST is typically achieved through a multi-step process:[7]

  • N-Benzylation: 2-methylindole is treated with a benzyl halide (e.g., benzyl bromide) in the presence of a base to attach the benzyl group to the indole nitrogen.

  • Thiolation: The resulting 1-benzyl-2-methylindole is thiolated at the C3 position. This can be accomplished using various reagents, such as Lawesson's reagent, to introduce the sulfur atom.

  • Side Chain Attachment: The C3-thiol is then alkylated via a nucleophilic substitution reaction with a 2-haloethylamine, such as 2-bromoethylamine hydrobromide, to yield the final product, Cpd-BST.[7]

This targeted approach highlights a synthetic strategy focused on building a specific, highly substituted analog, in contrast to the more foundational methods used for the parent tryptamine scaffold.

Part 3: Pharmacological Profile - A Tale of Two Targets

The profound structural differences between tryptamines and Cpd-BST result in entirely different pharmacological activities.

Tryptamines: Classical Serotonergic Hallucinogens

The defining pharmacological characteristic of classical tryptamines is their agonist activity at serotonin receptors, particularly the 5-HT2A subtype, which is directly linked to their psychedelic effects.[5][6][12] They also frequently display affinity for other monoamine receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, and can interact with serotonin transporters.[13][14]

The activation of the 5-HT2A receptor, a Gq-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] This ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

G Tryptamine Tryptamine Agonist Receptor 5-HT2A Receptor Tryptamine->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway activated by tryptamine agonists.

Cpd-BST: A Divergent Path to Bioactivity

Current scientific literature indicates that the biological activities of Cpd-BST and structurally related compounds are not centered on neurotransmitter receptors. Instead, research points towards potential applications in other therapeutic areas. It is investigated as a synthetic building block for more complex molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.[7] For example, other 1-benzyl-indole derivatives have shown efficacy against cancer cell lines, and related benzylthio-indole compounds have been synthesized as potential Bcl-2 inhibitors for anticancer applications.[15][16]

The structural modifications—the C3-thioether, N1-benzyl, and C2-methyl groups—collectively re-engineer the molecule's shape and electronic distribution to such an extent that it is highly unlikely to bind effectively to the 5-HT2A receptor. This illustrates a core principle of medicinal chemistry: specific pharmacophoric requirements must be met for receptor activation, and deviation from this template can abolish the original activity while potentially introducing a new one.

Part 4: Experimental Protocols for Comparative Analysis

To empirically validate the predicted pharmacological divergence, a series of standardized in vitro and in vivo assays can be employed. The objective is to directly compare the serotonergic activity of Cpd-BST against a well-characterized tryptamine, such as DMT.

Protocol 1: In Vitro Radioligand Binding Assay

This experiment determines the binding affinity (Ki) of the test compounds for the human 5-HT2A receptor. It relies on the principle of competitive displacement of a known high-affinity radioligand.[17]

Methodology:

  • Preparation: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293) are prepared.

  • Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific 5-HT2A radioligand (e.g., [³H]ketanserin).

  • Competition: Increasing concentrations of the unlabeled test compounds (DMT and Cpd-BST) are added to the incubation mixture.

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters trap the membranes and the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Analysis: The data are used to generate competition curves, from which the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. A low Ki value indicates high binding affinity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N1 Prepare h5-HT2A Receptor Membranes N4 Incubate Membranes, Radioligand, and Test Compounds N1->N4 N2 Prepare Radioligand ([³H]ketanserin) N2->N4 N3 Prepare Test Compounds (DMT, Cpd-BST) N3->N4 N5 Separate Bound/Free via Vacuum Filtration N4->N5 N6 Quantify Radioactivity (Scintillation Counting) N5->N6 N7 Plot Competition Curves (% Inhibition vs. [Compound]) N6->N7 N8 Calculate IC₅₀ and Ki Values N7->N8 G N1 Plate h5-HT2A Expressing Cells N2 Load Cells with Ca²⁺ Sensitive Dye N1->N2 N3 Measure Baseline Fluorescence N2->N3 N4 Add Test Compounds (DMT, Cpd-BST) N3->N4 N5 Monitor Fluorescence in Real-Time (FLIPR) N4->N5 N6 Plot Dose-Response Curve (Response vs. [Compound]) N5->N6 N7 Calculate EC₅₀ and Eₘₐₓ N6->N7

Caption: Workflow for a cell-based calcium flux functional assay.

Protocol 3: In Vivo Behavioral Assay (Mouse Head-Twitch Response)

The head-twitch response (HTR) in mice is a well-validated behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans. [12][18] Methodology:

  • Animals: Male C57BL/6J mice are used, as they exhibit a robust HTR.

  • Habituation: Animals are habituated to the testing environment (e.g., an open-field arena) to reduce novelty-induced stress.

  • Administration: Mice are administered the test compounds (DMT, Cpd-BST) or a vehicle control via a systemic route (e.g., intraperitoneal injection).

  • Observation: Immediately following injection, mice are placed back in the observation arena. The number of head twitches (rapid, rhythmic side-to-side head movements) is recorded by trained observers or an automated tracking system for a set period (e.g., 30 minutes).

  • Analysis: The total number of head twitches is quantified for each dose group and compared to the vehicle control. A significant, dose-dependent increase in HTR indicates 5-HT2A receptor agonism in vivo.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Recent research also emphasizes the importance of considering the animal's environment ("set and setting"), as stress can be a significant confound in behavioral pharmacology. [19]

Conclusion

This comparative guide demonstrates that while (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine and classical tryptamines both originate from an indole chemical space, they occupy vastly different pharmacological worlds. The classical tryptamine is defined by its precise structural fit and subsequent agonist activity at the 5-HT2A receptor, driving its well-documented psychoactive effects. In contrast, the extensive substitutions on the Cpd-BST molecule—a C3-thioether linkage, a bulky N1-benzyl group, and a C2-methyl substituent—fundamentally alter its three-dimensional structure and chemical properties. This directs its biological activity away from serotonergic pathways and towards entirely different targets, with current research suggesting potential in oncology and antimicrobial development. [7][16] The stark contrast between these two molecules serves as an exemplary case study in medicinal chemistry, powerfully illustrating how targeted structural modifications can be used to rationally design compounds with novel and highly specific biological activities. For researchers in drug development, this comparison underscores the critical importance of understanding the nuanced structure-activity relationships that govern a molecule's interaction with its biological targets.

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